molecular formula C12H21F3N2O2 B6601381 tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate CAS No. 1283719-17-4

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate

Cat. No.: B6601381
CAS No.: 1283719-17-4
M. Wt: 282.30 g/mol
InChI Key: WIMMMRVBSUJVFT-UHFFFAOYSA-N
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Description

“tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1283719-17-4 . It has a molecular weight of 282.31 . The IUPAC name for this compound is tert-butyl 3- (1-amino-2,2,2-trifluoroethyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-8(7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Graphical Synthetic Routes of Vandetanib

Research has highlighted the utility of related tert-butyl compounds in the synthesis of pharmaceuticals, such as Vandetanib. Vandetanib synthesis involves complex processes including substitution, deprotection, methylation, nitration, reduction, cyclization, and chlorination steps. A study by Mi (2015) in the journal "Fine Chemical Intermediates" discusses these routes, emphasizing the commercial value and higher yield benefits in industrial production (Mi, 2015).

Applications in N-Heterocycle Synthesis

Chiral sulfinamides, closely related to the tert-butyl compounds, are highlighted for their role in the stereoselective synthesis of amines and derivatives, with tert-butanesulfinamide being a gold standard. This methodology facilitates access to diverse piperidines, pyrrolidines, azetidines, and their derivatives, crucial in natural products and therapeutic compounds. This is detailed by Philip et al. (2020) in "RSC Advances" (Philip et al., 2020).

Environmental and Toxicological Research

The environmental occurrence, fate, and toxicity of Synthetic Phenolic Antioxidants (SPAs), which include tert-butyl compounds, have been extensively studied. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) show potential hepatic toxicity and endocrine-disrupting effects. Research suggests the need for developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

The decomposition of environmental pollutants such as Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the potential for using tert-butyl compounds in environmental remediation technologies. This process, detailed by Hsieh et al. (2011) in "Aerosol and Air Quality Research", showcases the feasibility of employing radio frequency plasma for pollutant decomposition (Hsieh et al., 2011).

Bioseparation Processes

Three-phase partitioning (TPP), a nonchromatographic bioseparation technology, utilizes tert-butanol among other components for the efficient separation and purification of bioactive molecules. This technology, explored by Yan et al. (2018) in "Critical Reviews in Food Science and Nutrition", offers scalable and green solutions for industrial applications (Yan et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl 3-(1-amino-2,2,2-trifluoroethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)17-6-4-5-8(7-17)9(16)12(13,14)15/h8-9H,4-7,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMMMRVBSUJVFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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